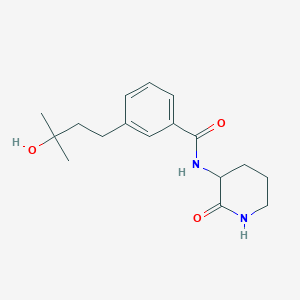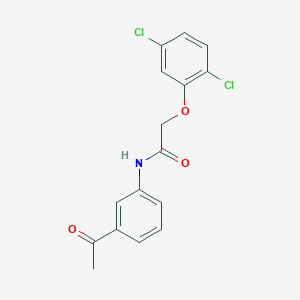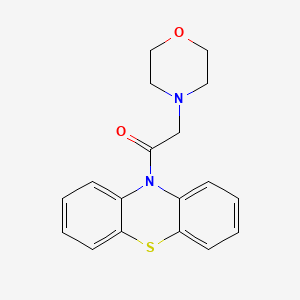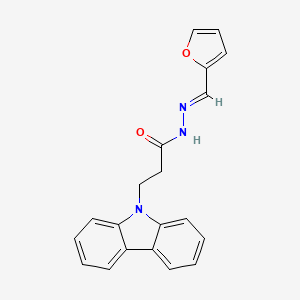
3-(3-hydroxy-3-methylbutyl)-N-(2-oxo-3-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 3-(3-Hydroxy-3-methylbutyl)-N-(2-oxo-3-piperidinyl)benzamide, involves various chemical reactions aiming at introducing functional groups that confer the molecule its biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity demonstrate the complex synthetic routes utilized in developing piperidine-based compounds. These synthesis methods often involve the introduction of bulky moieties and alkyl or phenyl groups at strategic positions to enhance activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions of benzamide derivatives with biological targets. The crystallographic analysis of these compounds, such as in the study of (E)-3-arylmethylidene-4,5-dihydro-3H-pyrroles derived from N-(4-aryl-4-hydroxybutyl)benzamides, reveals the configuration of molecules and their potential binding modes (Browne, Skelton, & White, 1981). Such analyses are essential for rational drug design, offering insights into the conformational preferences of these molecules.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical properties. For example, the Bischler-Napieralski reaction is a commonly employed method for cyclizing N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the versatility of these compounds in chemical synthesis (Browne, Skelton, & White, 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis of various benzamide compounds helps in understanding their solid-state properties and potential applications in pharmaceutical formulations (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of piperidine and benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are central to their pharmacological potential. Studies on the synthesis and structural analysis of these compounds provide insights into their chemical behavior and interactions with biological targets, such as enzymes and receptors (Sugimoto et al., 1990). These interactions are crucial for their potential use in medicinal chemistry.
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(2-oxopiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,22)9-8-12-5-3-6-13(11-12)15(20)19-14-7-4-10-18-16(14)21/h3,5-6,11,14,22H,4,7-10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIHDZIWWHUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCCNC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5586883.png)
![N-(2-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586894.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5586906.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5586910.png)

![2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5586920.png)
![{(2S,4R)-1-methyl-4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-yl}methanol](/img/structure/B5586927.png)


![N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5586946.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5586965.png)

